3-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a morpholino group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by the morpholino group.
Aromatic Substitution: The 3,4-dimethylphenyl and 2-methoxybenzyl groups are introduced through Friedel-Crafts alkylation reactions, using appropriate aromatic precursors and Lewis acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, halogens, Lewis acids.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Nitrated, sulfonated, or halogenated quinazoline derivatives.
Scientific Research Applications
3-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways involved in tumor growth.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves:
Molecular Targets: The compound targets specific enzymes, such as kinases, that play a crucial role in cell signaling and regulation.
Pathways Involved: It interferes with signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Effects: By inhibiting these targets and pathways, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth.
Comparison with Similar Compounds
Similar Compounds
- **3-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-2-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- **3-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-2-piperidino-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- **3-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-2-pyrrolidino-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Uniqueness
Structural Differences: The presence of the morpholino group in this compound distinguishes it from similar compounds with piperidino or pyrrolidino groups.
Biological Activity: The unique structure of this compound may result in different biological activities and mechanisms of action compared to its analogs.
Research Focus: Due to its distinct properties, this compound may be preferred in specific research applications, such as targeted cancer therapy.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-2-morpholin-4-yl-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-19-8-10-23(16-20(19)2)33-28(35)24-11-9-21(17-25(24)31-29(33)32-12-14-37-15-13-32)27(34)30-18-22-6-4-5-7-26(22)36-3/h4-11,16-17H,12-15,18H2,1-3H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHZKBBILYSJKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4OC)N=C2N5CCOCC5)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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